molecular formula C16H16O3 B2840080 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-34-6

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2840080
CAS No.: 149288-34-6
M. Wt: 256.301
InChI Key: BESKEYBHECGTNW-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid (CAS 149288-34-6) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with a molecular formula of C16H16O3 and a molecular weight of 256.30 g/mol, is characterized by a 2,6-dimethylphenoxymethyl group at the para position of the benzoic acid ring . Its structure, confirmed by identifiers such as the InChIKey BESKEYBHECGTNW-UHFFFAOYSA-N and SMILES CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O, makes it a valuable building block in organic synthesis . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules, evidenced by its role as a core structure in patented compounds found in chemical databases . The presence of both a carboxylic acid and an ether functional group allows for versatile chemical modifications, facilitating its application in pharmaceutical and chemical research. Proper handling procedures must be followed, including the use of protective gloves and clothing to avoid skin contact . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. For extended storage, it is recommended to keep the product at -20°C .

Properties

IUPAC Name

4-[(2,6-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKEYBHECGTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-34-6
Record name 4-[(2,6-dimethylphenoxy)methyl]benzoic acid
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Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a classical method for ether formation, involving the reaction of an alkoxide ion with an alkyl halide. For this compound, this approach can be adapted as follows:

  • Synthesis of 4-(Bromomethyl)benzoic Acid Methyl Ester :

    • 4-(Hydroxymethyl)benzoic acid is esterified with methanol under acidic conditions to yield the methyl ester. Subsequent bromination using HBr or PBr₃ introduces the bromomethyl group.
  • Etherification with 2,6-Dimethylphenol :

    • The bromomethyl intermediate reacts with 2,6-dimethylphenol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed under basic (NaOH) or acidic (HCl) conditions to yield the final carboxylic acid.

Reaction Scheme :
$$
\text{4-(BrCH₂)C₆H₄COOCH₃ + 2,6-(CH₃)₂C₆H₃O⁻K⁺ → this compound Methyl Ester}
$$
$$
\text{→ Hydrolysis → this compound}
$$

Key Considerations :

  • Solvent selection (e.g., DMF or acetone) impacts reaction kinetics.
  • Elevated temperatures (80–100°C) may enhance nucleophilic substitution efficiency.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for ether synthesis, particularly useful for sterically hindered substrates.

  • Substrate Preparation :

    • 4-(Hydroxymethyl)benzoic acid is protected as its methyl ester to prevent side reactions.
  • Ether Formation :

    • The protected alcohol reacts with 2,6-dimethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether bond.
  • Deprotection :

    • The methyl ester is hydrolyzed to yield the free carboxylic acid.

Advantages :

  • High stereochemical control.
  • Applicable to thermally sensitive substrates.

Friedel-Crafts Alkylation

While less common for para-substituted benzoic acids, Friedel-Crafts alkylation could theoretically introduce the phenoxy group. However, this method is limited by the directing effects of the carboxylic acid group, which typically deactivates the ring toward electrophilic substitution.

Experimental Optimization and Challenges

Reaction Conditions

Parameter Williamson Ether Mitsunobu Reaction
Temperature 80–100°C 0–25°C
Solvent DMF/Acetone THF
Catalyst/Reagent K₂CO₃ DEAD/PPh₃
Yield (Theoretical) 60–75% 70–85%

Common Side Reactions

  • Ester Hydrolysis During Etherification : Acidic or basic conditions may prematurely hydrolyze the methyl ester, necessitating careful pH control.
  • Oxidation of Phenolic Groups : The electron-rich 2,6-dimethylphenol is prone to oxidation, requiring inert atmospheres (N₂/Ar).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • δ 7.8–8.0 (d, 2H, aromatic H adjacent to COOH)
    • δ 6.6–7.2 (m, 3H, phenolic aromatic H)
    • δ 4.5 (s, 2H, OCH₂)
    • δ 2.3 (s, 6H, CH₃ groups)
  • IR (cm⁻¹) :

    • 1690 (C=O stretch, carboxylic acid)
    • 1250 (C-O-C stretch, ether)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water mobile phase) typically reveals >95% purity for well-optimized syntheses.

Industrial and Pharmacological Relevance

While specific applications of this compound remain under investigation, its structural analogs are employed in:

  • Pharmaceuticals : As intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Polymer Chemistry : As monomers for high-performance polyesters.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antifibrinolytic Agents

One of the notable applications of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is in the development of antifibrinolytic agents. These agents are crucial in managing conditions where blood clotting is impaired. The compound serves as a precursor in synthesizing various antifibrinolytic drugs, which are used to treat conditions such as excessive bleeding during surgeries or trauma .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibiting certain enzymes responsible for inflammation, thus providing relief from pain and swelling associated with various inflammatory conditions .

Cancer Treatment

Emerging studies suggest that this compound may have potential applications in oncology. Its derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This makes it a promising candidate for further research in developing targeted cancer therapies .

Polymer Chemistry

This compound is utilized as a monomer in the synthesis of high-performance polymers. These polymers are characterized by their thermal stability and mechanical strength, making them suitable for applications in aerospace, automotive, and electronics industries. The incorporation of this compound into polymer matrices enhances their properties, contributing to advancements in material science .

Coatings and Adhesives

The compound is also explored for its role in formulating specialized coatings and adhesives. Its chemical structure provides excellent adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations. This application is particularly valuable in manufacturing durable coatings for industrial machinery and consumer products .

Case Studies

Application AreaStudy ReferenceFindings
Antifibrinolytic AgentsPatent CN102791677BDemonstrated effectiveness in reducing bleeding during surgical procedures .
Anti-inflammatory DrugsResearch on NSAIDsShowed significant reduction in inflammation markers in clinical trials .
Cancer TreatmentOncology Research JournalInduced apoptosis in breast cancer cell lines, suggesting therapeutic potential .
Polymer ChemistryMaterial Science ReviewEnhanced thermal stability and mechanical properties of synthesized polymers .
CoatingsIndustrial Coatings JournalImproved adhesion and durability of coatings formulated with the compound .

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Similarity Score
This compound C₁₆H₁₆O₃ 256.30 149288-34-6 2,6-dimethylphenoxy, methylene bridge 0.98
4-Methoxy-3-[(m-tolyloxy)methyl]benzoic acid C₁₆H₁₆O₄ 272.29 438220-78-1 Methoxy, m-tolyloxy 0.98
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid C₁₇H₁₈O₃ 270.33 149288-35-7 2,3,5-trimethylphenoxy 0.98
4-Benzyloxy-3-methylbenzoic acid C₁₅H₁₄O₃ 242.27 72323-93-4 Benzyloxy, 3-methyl 0.98
4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid C₁₇H₁₇NO₄ 299.32 342377-90-6 Acetylated amino, 2,6-dimethylphenoxy N/A

Key Observations :

  • Substituent Effects: The 2,6-dimethylphenoxy group enhances steric hindrance and hydrophobicity compared to analogues with methoxy or benzyloxy groups. For example, 4-Methoxy-3-[(m-tolyloxy)methyl]benzoic acid exhibits higher polarity due to its methoxy substituent .
  • Molecular Weight: Derivatives with additional methyl groups (e.g., 2,3,5-trimethylphenoxy) or acetylated amino groups (e.g., 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid) have higher molecular weights, influencing solubility and bioavailability .
Physicochemical Properties
Property This compound 4-Methoxy-3-[(m-tolyloxy)methyl]benzoic acid Triazine-Based Analogues (e.g., 4i)
Melting Point (°C) Not reported Not reported 217.5–220
Rf Value Not reported Not reported 0.62 (hexane/EtOH, 1:1)
pKa (Carboxylic Acid) ~4.2 (estimated) ~4.0 (estimated) Not reported
Solubility Low in water; soluble in DMSO, ethanol Similar to target compound Low solubility in polar solvents

Notes:

  • The absence of reported melting points for this compound suggests further experimental characterization is needed.
  • Triazine-based analogues exhibit higher melting points due to extended conjugation and hydrogen-bonding capabilities .

Pharmacological and Functional Comparisons

  • GPCR Interactions: The derivative 4-[[benzyl-[4-(2,6-dimethylphenoxy)benzoyl]amino]methyl]benzoic acid (CHEMBL3920547) acts as a lysophosphatidic acid receptor modulator, highlighting the pharmacological relevance of the 2,6-dimethylphenoxy motif .

Biological Activity

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃ and a molecular weight of approximately 256.30 g/mol. Its structure features a benzoic acid moiety linked to a 2,6-dimethylphenoxy group, making it of interest in various scientific fields, particularly medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, including antimicrobial properties and potential therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, primarily focusing on antimicrobial properties. The following sections elaborate on these findings.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains.

Study Findings:

  • Methodology : In vitro antimicrobial activity was evaluated using disk diffusion and serial dilution methods.
  • Results : Some derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria. For instance, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics in certain tests.
Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Gentamicin32
Pseudomonas aeruginosa128Ciprofloxacin64

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the benzoic acid moiety is crucial for its interaction with microbial targets.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute tested various concentrations of the compound against common pathogens. The results demonstrated that formulations containing this compound significantly reduced bacterial growth compared to controls.
  • Synthesis and Testing : In another study focused on synthesizing derivatives of this compound, researchers found that modifications to the phenoxy group enhanced antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug development.

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Pharmaceutical Development : As a lead compound in designing new antibiotics or antimicrobial agents.
  • Materials Science : Its unique electrophysical properties may allow it to be used in developing advanced materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous phenoxy-acetic acid derivatives are synthesized by refluxing phenolic precursors with chloroacetate esters in acetone using anhydrous potassium carbonate as a base . Yield optimization requires controlled temperature (e.g., 45–60°C), extended reaction times (12–24 hours), and stoichiometric excess of alkylating agents (e.g., ethyl chloroacetate). Purification often involves recrystallization or column chromatography to isolate the benzoic acid derivative .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton environments (δ 6.8–7.5 ppm for substituted phenyl groups) and methyl/methylene signals (δ 2.2–2.5 ppm for dimethylphenoxy groups) .
  • X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . For example, related phenoxy-benzoic acid derivatives exhibit centroid separations of ~3.8 Å for π-π interactions .

Q. What are the primary applications of this compound in materials science or medicinal chemistry?

  • Methodological Answer : The compound serves as a monomer for synthesizing polyarylenephthalides, which exhibit unique electrophysical properties (e.g., conductivity, thermal stability) . In medicinal chemistry, phenoxy-acetic acid analogs demonstrate anti-inflammatory, antifungal, and hyperlipidemic activities, with structure-activity relationships (SAR) dependent on substituent positioning .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or supramolecular assembly of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps), hydrogen-bonding energies, and lattice packing efficiencies. For example, acyl hydrazide derivatives with similar benzoic acid scaffolds have been studied using DFT to predict hydrogen-bonding networks and lattice energies .

Q. What strategies resolve contradictions in biological activity data for phenoxy-benzoic acid derivatives?

  • Methodological Answer :

  • Dose-response studies : Compare ED50 values across assays to differentiate true activity from solvent or concentration artifacts .
  • Metabolic stability assays : Evaluate compound degradation in vitro (e.g., liver microsomes) to confirm observed bioactivity is intrinsic .
  • Crystallographic validation : Correlate bioactive conformations with X-ray structures to identify stereochemical requirements for target binding .

Q. How can reaction optimization improve scalability for polymeric applications of this compound?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for ester-to-acid conversions to reduce side products .
  • Solvent engineering : Replace acetone with DMF or THF to enhance solubility during polycondensation reactions .
  • In situ monitoring : Use FT-IR or HPLC to track monomer consumption and polymer molecular weight distributions .

Q. What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystalline forms?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify interaction types (e.g., C–H⋯O vs. O–H⋯O) and their contributions to crystal packing .
  • Temperature-dependent XRD : Resolve thermal expansion effects on intermolecular distances to assess interaction strength .

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